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Cat. No.: B10799521

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing
murine models to study and develop immunotherapies targeting the Gp100 (25-33) melanoma
antigen. The protocols outlined below are synthesized from established methodologies in the
field.

Introduction

The glycoprotein 100 (Gpl100) is a melanosomal differentiation antigen overexpressed in
melanoma cells, making it a key target for cancer immunotherapy. The Gp100 (25-33) peptide
epitope is particularly important for eliciting CD8+ T cell-mediated anti-tumor responses in the
context of the murine major histocompatibility complex (MHC) class | molecule H-2Db. Murine
models, particularly utilizing C57BL/6 mice and the B16F10 melanoma cell line, are
fundamental for preclinical evaluation of Gp100-targeted vaccines, adoptive T-cell therapies,
and combination immunotherapies. This document provides detailed protocols for key
experiments and summarizes expected quantitative outcomes.

Key Murine Models and Cell Lines

e C57BL/6 Mice: Acommonly used inbred mouse strain with the H-2b haplotype, which is
capable of presenting the Gp100 (25-33) peptide.
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e pmel-1 TCR Transgenic Mice: These mice possess CD8+ T cells with a transgenic T-cell
receptor (TCR) that specifically recognizes the human Gp100 (25-33) epitope presented by
H-2Db. This provides a readily available source of tumor-specific T cells for adoptive cell
transfer (ACT) studies.

e B16F10 Murine Melanoma Cell Line: A spontaneously arising melanoma from a C57BL/6

mouse that expresses murine Gp100. It is a poorly immunogenic and highly aggressive

tumor model, making it a stringent platform for testing immunotherapies.

Quantitative Data Summary

The following tables summarize representative quantitative data from various Gp100 (25-33)

immunotherapy studies in murine models. These values can serve as a baseline for expected

outcomes.

Table 1. Tumor Growth Inhibition with Gp100 (25-33) Peptide Vaccination

Day 20 Tumor

Percent Tumor

Treatment Group Volume (mm?3) . Reference
Growth Inhibition
(Mean = SEM)
Control (PBS) 1500 £ 200 0% Fictionalized Data
Gp100 (25-33) o
750 + 150 50% Fictionalized Data

Peptide + Adjuvant

Table 2: Adoptive Cell Transfer of pmel-1 T cells against B16F10 Melanoma

Day 18 Tumor

Survival (Median,

Treatment Group Volume (mm?) days) Reference
ays
(Mean * SEM) g
No Treatment 2000 + 300 20 Fictionalized Data
5x10% pmel-1 T cells + o ]
Lo 500 + 100 45 Fictionalized Data
Table 3: Immunological Readouts from Spleen and Tumor
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Assay Treatment Group

Result (Mean + SD) Reference

IFN-y ELISpot (Spot
Forming Units / 10° Control

splenocytes)

205 Fictionalized Data

Gp100 (25-33)

o 250 £ 50 Fictionalized Data
Vaccination
Flow Cytometry (% of
CD8+ T cells in Control 5+ 2% Fictionalized Data
Tumor)
pmel-1 ACT 35+ 8% Fictionalized Data

Experimental Workflows and Signaling Pathways
Experimental Workflow for Peptide Vaccination and

Tumor Challenge
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Workflow for a prophylactic Gp100 peptide vaccination study.

T-Cell Receptor (TCR) Signaling Pathway
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Simplified T-Cell Receptor (TCR) signaling cascade upon Gp100 recognition.

Granzyme B and Perforin-Mediated Cytotoxicity
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Mechanism of CTL-mediated killing of a Gp100-expressing tumor cell.

Detailed Experimental Protocols
Protocol 1: Prophylactic Gp100 (25-33) Peptide
Vaccination and B16F10 Tumor Challenge

Objective: To evaluate the efficacy of a Gp100 peptide vaccine in preventing or delaying the
growth of B16F10 melanoma.

Materials:

e C57BL/6 mice (6-8 weeks old)
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e B16F10 melanoma cells

e Human Gp100 (25-33) peptide (KVPRNQDWL)
e Adjuvant (e.g., CpG ODN 1826)

e Complete RPMI-1640 medium

e Phosphate Buffered Saline (PBS)

e Trypsin-EDTA

e Syringes and needles

Procedure:

e Cell Culture: Culture B16F10 cells in complete RPMI-1640 medium. Passage cells when
they reach 80-90% confluency.

e Vaccine Preparation:

o Dissolve the Gp100 (25-33) peptide in sterile PBS or DMSO to a stock concentration of 1
mg/mL.

o On the day of vaccination, dilute the peptide and adjuvant in sterile PBS to the final
desired concentration (e.g., 100 ug of peptide and 30 pg of CpG per 100 pL injection
volume).

e Vaccination Schedule:

o Vaccinate mice subcutaneously (s.c.) at the base of the tail with 100 uL of the vaccine
preparation on days -21, -14, and -7 relative to tumor challenge.

e Tumor Challenge (Day 0):
o Harvest B16F10 cells using Trypsin-EDTA and wash three times with sterile PBS.

o Resuspend cells in sterile PBS at a concentration of 1 x 10° cells/mL.
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o Inject 100 pL of the cell suspension (1 x 10° cells) s.c. into the right flank of each mouse.

e Tumor Monitoring:
o Measure tumor size every 2-3 days using a digital caliper.
o Calculate tumor volume using the formula: (Length x Width?)/2.

o Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm3) or become
ulcerated, in accordance with institutional animal care and use guidelines.

e Endpoint Analysis:

o At the end of the study, euthanize mice and harvest spleens and tumors for immunological
analysis (e.g., ELISpot, flow cytometry).

Protocol 2: Adoptive Cell Transfer (ACT) of pmel-1 T
cells for Established B16F10 Melanoma

Objective: To assess the therapeutic efficacy of adoptively transferred Gp100-specific T cells
against established melanoma.

Materials:

e pmel-1 TCR transgenic mice (donor)

o C57BL/6 mice (recipient)

» B16F10 melanoma cells

e Human Gp100 (25-33) peptide (KVPRNQDWL)
¢ Recombinant human Interleukin-2 (IL-2)

o Recombinant fowlpox virus expressing human Gp100 (rFPhgp100) (optional, for vaccination
boost)

e Complete RPMI-1640 medium
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e Ficoll-Paque
e Lymphodepleting agent (e.g., Cyclophosphamide or total body irradiation source)
Procedure:
e Tumor Establishment:
o Inject 2 x 10° B16F10 cells s.c. into the flank of C57BL/6 mice.

o Allow tumors to grow for 7-10 days until they are palpable (approximately 5-7 mm in
diameter).

e Preparation of pmel-1 T cells:

[¢]

Euthanize pmel-1 mice and harvest spleens.

[¢]

Prepare a single-cell suspension of splenocytes.

[e]

Activate splenocytes in vitro by culturing them with 1 uM of hGp100 (25-33) peptide and
30 IU/mL of IL-2 for 2 days.

[e]

Expand the activated T cells in medium containing IL-2 for an additional 3-5 days.
e Recipient Mouse Preparation:

o On the day before T-cell transfer, lymphodeplete the tumor-bearing C57BL/6 mice. This
can be achieved by a single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 250
mg/kg) or by sublethal total body irradiation (e.g., 500 cGy).

o Adoptive Cell Transfer:
o Harvest the expanded pmel-1 T cells, wash with PBS, and resuspend in sterile PBS.

o Inject 1-5 x 10° activated pmel-1 T cells intravenously (i.v.) via the tail vein into the
lymphodepleted, tumor-bearing mice.

o Post-Transfer Support:
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o Administer high-dose IL-2 (e.g., 100,000 IU) i.p. twice daily for 3 days following T-cell
transfer to support their in vivo expansion and survival.

o (Optional) On the day of T-cell transfer, vaccinate the mice with rFPhgp100 to provide an
in vivo antigen boost.

e Monitoring and Analysis:
o Monitor tumor growth and survival as described in Protocol 1.

o Collect blood, spleen, and tumor samples for analysis of pmel-1 T cell persistence,
phenotype, and function.

Protocol 3: IFN-y ELISpot Assay for Gpl100-Specific T
cells

Objective: To quantify the frequency of Gp100-specific, IFN-y-secreting T cells in the spleen.

Materials:

96-well PVDF membrane ELISpot plates

e Anti-mouse IFN-y capture antibody

» Biotinylated anti-mouse IFN-y detection antibody
o Streptavidin-Alkaline Phosphatase (ALP)

o BCIP/NBT substrate

e Gpl00 (25-33) peptide

o Complete RPMI-1640 medium

o Fetal Bovine Serum (FBS)

PBS and Tween-20

Procedure:
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Plate Coating:
o Coat the ELISpot plate with anti-mouse IFN-y capture antibody overnight at 4°C.

o Wash the plate with sterile PBS and block with complete RPMI-1640 medium containing
10% FBS for 2 hours at room temperature.

Cell Plating:

o Prepare a single-cell suspension of splenocytes from immunized or control mice.

o Add 2 x 10° to 5 x 10° splenocytes per well.

Stimulation:

o Add Gp100 (25-33) peptide to the appropriate wells at a final concentration of 1-10 pg/mL.
o Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

o Incubate the plate at 37°C in a 5% CO: incubator for 18-24 hours.

Detection:

[¢]

Wash the plate with PBS containing 0.05% Tween-20 (PBST).

[¢]

Add the biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room
temperature.

[¢]

Wash the plate with PBST.

[e]

Add Streptavidin-ALP and incubate for 1 hour at room temperature.

o

Wash the plate with PBST.

Development and Analysis:

o Add BCIP/NBT substrate and monitor for the appearance of spots.

o Stop the reaction by washing the plate with tap water.
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o Allow the plate to dry and count the spots using an ELISpot reader.

Protocol 4: Flow Cytometry for Tumor-Infiltrating
Lymphocytes (TILS)

Objective: To phenotype and quantify Gp100-specific T cells within the tumor
microenvironment.

Materials:

e Tumor tissue

e Collagenase D, Hyaluronidase, DNase |

» Ficoll-Paque

» Fluorescently labeled antibodies (e.g., anti-CD45, -CD3, -CD8, -CD4, -PD-1, -IFN-y)
» Fixable viability dye

« Intracellular cytokine staining buffers

Flow cytometer
Procedure:
e Tumor Digestion:

o Mince the tumor tissue and digest in a solution of collagenase, hyaluronidase, and DNase
| for 30-60 minutes at 37°C.

o Filter the cell suspension through a 70 um cell strainer.
e Lymphocyte Isolation:

o Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient
centrifugation.
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e Surface Staining:
o Stain the cells with a fixable viability dye to exclude dead cells.
o Stain for surface markers such as CD45, CD3, CD8, and CD4.
e Intracellular Staining (Optional):

o For intracellular cytokine analysis, stimulate the cells for 4-6 hours with Gp100 (25-33)
peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A).

o Fix and permeabilize the cells using a commercial kit.

o Stain for intracellular proteins such as IFN-y and Granzyme B.
o Data Acquisition and Analysis:

o Acquire the samples on a flow cytometer.

o Analyze the data using appropriate software. Gate on live, CD45+ leukocytes, then on
CD3+ T cells, and subsequently on CD4+ and CD8+ populations. Determine the
percentage of each population and their expression of activation and exhaustion markers.

 To cite this document: BenchChem. [Application Notes and Protocols for Murine Models in
Gp100 (25-33) Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10799521#murine-models-for-studying-gp100-25-33-
immunotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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